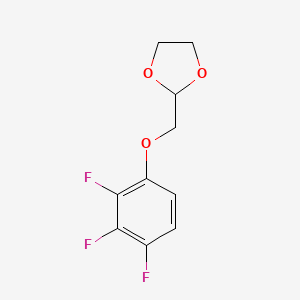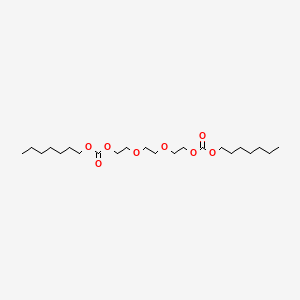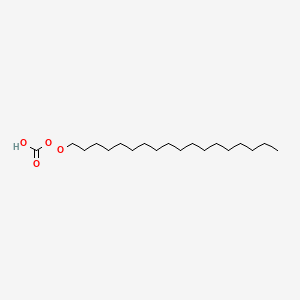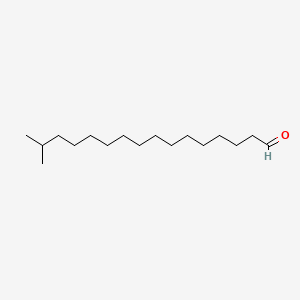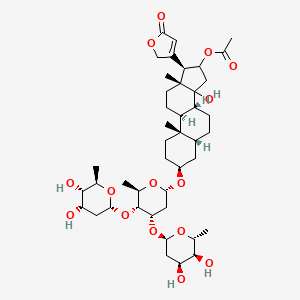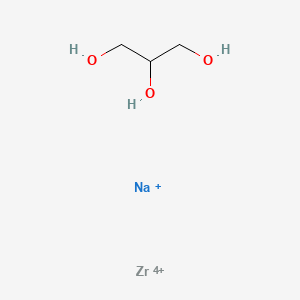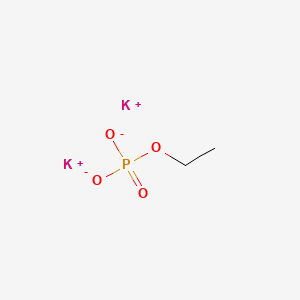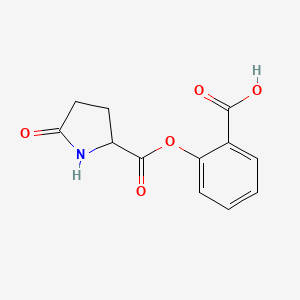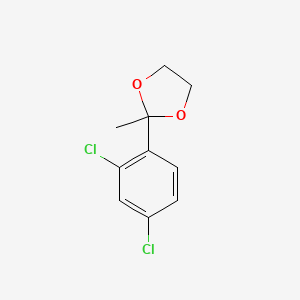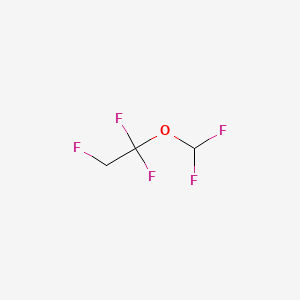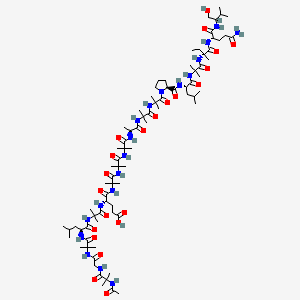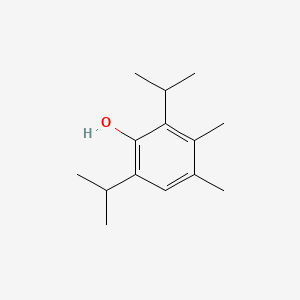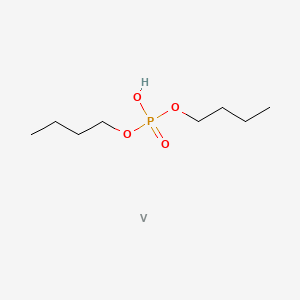
Dibutyl hydrogen phosphate, vanadium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl hydrogen phosphate, vanadium salt typically involves the reaction of dibutyl hydrogen phosphate with a vanadium source under controlled conditions. The reaction is carried out in an appropriate solvent, and the product is purified through crystallization or other separation techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl hydrogen phosphate, vanadium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can also be reduced to lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield vanadium(V) compounds, while reduction may produce vanadium(III) compounds .
Applications De Recherche Scientifique
Dibutyl hydrogen phosphate, vanadium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases like diabetes and cancer.
Industry: It is used in the production of specialized materials and as an additive in lubricants and other industrial products
Mécanisme D'action
The mechanism by which dibutyl hydrogen phosphate, vanadium salt exerts its effects involves its interaction with molecular targets and pathways in biological systems. The compound can modulate enzyme activity, influence cellular signaling pathways, and affect the redox state of cells. These interactions are mediated through its ability to donate or accept electrons, form complexes with proteins, and participate in redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to dibutyl hydrogen phosphate, vanadium salt include:
Dibutyl phosphate: A related compound with similar chemical properties but without the vanadium component.
Phosphoric acid dibutyl ester: Another related compound used in similar applications but with different reactivity due to the absence of vanadium.
Uniqueness
This compound is unique due to the presence of vanadium, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
35837-53-7 |
|---|---|
Formule moléculaire |
C8H19O4PV |
Poids moléculaire |
261.15 g/mol |
Nom IUPAC |
dibutyl hydrogen phosphate;vanadium |
InChI |
InChI=1S/C8H19O4P.V/c1-3-5-7-11-13(9,10)12-8-6-4-2;/h3-8H2,1-2H3,(H,9,10); |
Clé InChI |
CQHFIKZAUKOKQQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(O)OCCCC.[V] |
Numéros CAS associés |
107-66-4 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


